N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
“N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a chemical compound. Unfortunately, there is limited information available specifically about this compound .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide" .Scientific Research Applications
Anticancer Potential
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide and related compounds have shown promise in cancer research. For instance, derivatives of this compound have been evaluated for their cytotoxic activities against various cancer cell lines, with some showing potent results against breast cancer (Abu-Melha, 2021). Additionally, similar compounds have been assessed for their antiproliferative activity in vivo, suggesting potential utility as antitumor agents (Xin et al., 2018).
Antioxidant and Antimicrobial Properties
Compounds structurally related to N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have also demonstrated antioxidant and antimicrobial properties. In a study, novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives showed effectiveness against various bacterial strains and displayed antioxidant efficiency (Al-Khazragie et al., 2022).
Antiviral and Antibacterial Activities
The derivative of N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, particularly benzothiazole derivatives with a 1,3,4-thiadiazole moiety, have shown significant antiviral and antibacterial activities. These compounds were found to be effective against tobacco mosaic virus and certain bacterial strains, indicating their potential as antiviral and antibacterial agents (Tang et al., 2019).
Potential in Neurology and Pain Management
Research has also explored the use of thiadiazole derivatives, similar to N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, in neurology and pain management. For example, some 2-aminothiazole and 2-aminothiadiazole analogues were synthesized and tested for local anaesthetic activity, showing potential in this area (Badiger et al., 2012).
Hepatic Metabolism and Thyroid Hormone Levels
In a different context, N-(4-Fluorophenyl)- N -(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide, a compound with structural similarity, was studied for its effects on hepatic metabolism and thyroid hormone levels in rats, suggesting indirect mediation in thyroid hormone levels through liver metabolism (Christenson et al., 1996).
Safety and Hazards
Future Directions
The future directions for research on “N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S2/c1-23-14-8-2-11(3-9-14)16-20-17(25-21-16)24-10-15(22)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWWZERRIGOUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |
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